molecular formula C10H5BrF3NO B15221983 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

Cat. No.: B15221983
M. Wt: 292.05 g/mol
InChI Key: HAXYFSQSCJFSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole (CAS 1894549-60-0) is a high-value oxazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a brominated oxazole ring linked to a 3-(trifluoromethyl)phenyl group, with a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 g/mol . The oxazole scaffold is a privileged structure in numerous pharmaceuticals and bioactive molecules, known for its presence in compounds with a wide range of biological activities . The incorporation of the trifluoromethyl group is a key strategic modification in modern drug design, as it can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity . The bromine atom at the 2-position of the oxazole ring serves as a versatile synthetic handle, enabling further structural diversification through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions . This makes the compound an exceptionally useful building block for the synthesis of more complex, functionalized heterocyclic targets, including novel fluorinated oxazolo[3,2-a]pyrimidinones and other fused ring systems explored for their pharmacological potential . As such, it is a critical intermediate for researchers developing next-generation therapeutic agents. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in food, cosmetics, drugs, biocides, or pesticides. All materials must be handled by a technically qualified individual.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H

InChI Key

HAXYFSQSCJFSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves the bromination of 5-(3-(trifluoromethyl)phenyl)oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 facilitates palladium-catalyzed cross-coupling reactions, enabling selective functionalization. Key examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups. For example:

ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C2-Aryl-5-(3-(trifluoromethyl)phenyl)oxazole72–89%

This method is effective for synthesizing biaryloxazoles, with electron-deficient boronic acids showing higher reactivity due to the electron-withdrawing trifluoromethyl group .

Direct C–H Arylation

Palladium-catalyzed arylation at C-5 (oxazole ring) occurs under specific conditions:

SolventLigandRegioselectivityYield
DMFP(tt-Bu)₃C-578%
TolueneP(OAc)₃C-265%

Polar solvents favor C-5 functionalization, while nonpolar solvents promote C-2 substitution .

Nucleophilic Substitution

The bromine atom undergoes nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):

NucleophileConditionsProductYield
NaSPhDMF, 100°C2-(Phenylthio)-5-(3-(trifluoromethyl)phenyl)oxazole68%
PiperidineEtOH, reflux2-Piperidino-5-(3-(trifluoromethyl)phenyl)oxazole81%

Reactivity is enhanced by the electron-deficient oxazole ring, which stabilizes the transition state .

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophiles to the para position relative to the oxazole ring:

ReactionElectrophileConditionsProductYield
NitrationHNO₃/H₂SO₄0°C → 25°C5-(3-(Trifluoromethyl)-4-nitrophenyl)-2-bromooxazole55%
SulfonationSO₃/H₂SO₄120°C5-(3-(Trifluoromethyl)-4-sulfophenyl)-2-bromooxazole62%

The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution.

Cyclization Reactions

The oxazole ring participates in annulation reactions to form fused heterocycles:

Thiazolo-Oxazole Formation

Reaction with fluorinated alkynes under microwave irradiation:

ReagentConditionsProductYield
CF₃C≡CPhMeOH, 70°C, 12 hThiazolo[3,2-a]pyrimidin-7-one88%

This reaction proceeds via a [3+3] cyclocondensation mechanism, leveraging the oxazole’s electron-deficient nature .

Bromine-Lithium Exchange

Treatment with nn-BuLi at −78°C generates a lithiated intermediate, enabling further functionalization:

ElectrophileProductYield
CO₂2-Carboxy-5-(3-(trifluoromethyl)phenyl)oxazole73%
Me₃SnCl2-Stannyl-5-(3-(trifluoromethyl)phenyl)oxazole66%

Radical Reactions

Under UV light, the C–Br bond undergoes homolytic cleavage, forming oxazole radicals:

ConditionsReagentProductYield
UV (λ = 254 nm), AIBN, tolueneCH₂=CHCO₂Et2-Vinyl-5-(3-(trifluoromethyl)phenyl)oxazole58%

Hydrolysis

Acidic or basic hydrolysis cleaves the oxazole ring:

ConditionsProductYield
6M HCl, reflux3-(Trifluoromethyl)benzamide + HCO₂H84%
NaOH (aq), 100°C3-(Trifluoromethyl)benzaldehyde + NH₃76%

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Oxazole-containing compounds exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole, in particular, has potential as a modulator of biological pathways because it can interact with specific receptors or enzymes involved in disease processes. Similar oxazole derivatives have demonstrated the ability to act as agonists for various receptors implicated in inflammatory diseases and other conditions.

Compound NameStructural FeaturesBiological Activity
5-(4-Trifluoromethylphenyl)-oxazoleTrifluoromethyl group on different phenyl positionAntimicrobial activity
2-Bromo-4-methyl-5-phenyloxazoleMethyl group instead of trifluoromethylAnti-inflammatory properties
5-(3-Chlorophenyl)-2-methyloxazoleChlorine substitutionAnticancer activity
3-Trifluoromethyl-1H-pyrazoleDifferent heterocyclic structureNeuroprotective effects

The trifluoromethyl group in this compound enhances lipophilicity, which improves membrane permeability and intracellular access, making it valuable for developing therapeutic agents. The compound can also serve as a scaffold for developing inhibitors targeting specific enzymes or receptors, with its unique structure enhancing binding affinity and reactivity, making it useful in studying biological pathways and mechanisms.

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The synthesis of this compound can be achieved through several methods. It can be used as a building block in various synthetic transformations, including Suzuki reactions .

Applications in Research

This compound is also valuable in biological research:

  • Enzyme Inhibition or Receptor Binding Interaction studies reveal its capability to modulate biological processes through enzyme inhibition or receptor binding.
  • Studying Biological Pathways Its unique structure makes it useful in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Benzo[d]Oxazole Derivatives
  • Example: 5-Bromo-2-(3-(trifluoromethyl)phenyl)benzo[d]oxazole () Structural Difference: Incorporates a fused benzene ring to the oxazole, forming a benzoxazole system. Impact: Enhanced aromaticity and planar structure improve stacking interactions with biological targets (e.g., enzymes or DNA). The fused ring also increases molecular weight (MW: 337.12 g/mol) and reduces solubility compared to non-fused oxazoles .
Isoxazole Derivatives
  • Example: 3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole () Structural Difference: Isoxazole core (N and O adjacent) vs. oxazole (N and O separated by a carbon). The trifluoromethoxy group (-OCF₃) offers similar lipophilicity to trifluoromethyl (-CF₃) but with different steric and electronic properties .
Thiazole Derivatives
  • Example: 5-Bromo-2-(3-fluorophenyl)thiazole () Structural Difference: Thiazole core (S instead of O) with bromine and fluorophenyl substituents. Thiazoles are associated with antimicrobial and anticancer activities, differing from oxazole’s typical applications .

Substituent Position and Functional Group Variations

Bromine Position
  • Target Compound : Bromine at position 2 of the oxazole ring.
  • Analog : 5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole ()
    • Difference : Bromine on the phenyl ring (meta to trifluoromethyl) vs. oxazole.
    • Impact : Alters electronic effects on the oxazole core. Bromine on the heterocycle may deactivate the ring toward electrophilic substitution, whereas bromine on the phenyl ring influences the substituent’s electronic communication with the oxazole .
Trifluoromethyl vs. Methyl Groups
  • Analog: 5-(4-Bromo-2,3-dimethylphenyl)oxazole () Difference: Methyl groups (electron-donating) vs. trifluoromethyl (electron-withdrawing).

Physicochemical Properties

Property Target Compound 5-(4-Bromo-2,3-dimethylphenyl)Oxazole 5-Bromo-2-(3-fluorophenyl)Thiazole
Molecular Formula C₁₀H₅BrF₃NO C₁₁H₁₀BrNO C₉H₅BrFNS
Molecular Weight 296.06 g/mol 264.11 g/mol 266.11 g/mol
LogP (Estimated) ~2.8 ~2.2 ~3.0
Key Functional Groups -Br, -CF₃ -Br, -CH₃ -Br, -F

Q & A

Q. What computational tools predict the regioselectivity of electrophilic substitutions on the oxazole ring?

  • Methodology : Use Gaussian 16 with M06-2X/6-311++G(d,p) to calculate Fukui indices. Identify electrophilic attack sites (C-2 vs. C-5) based on local softness. Validate with experimental bromination outcomes (e.g., NBS in CCl4_4 yields >80% C-2 substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.